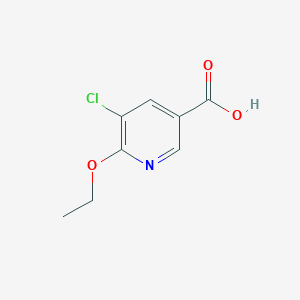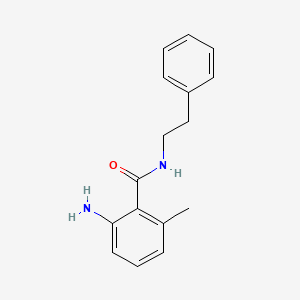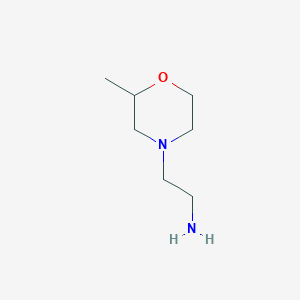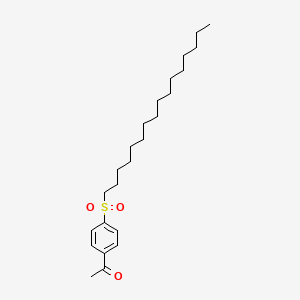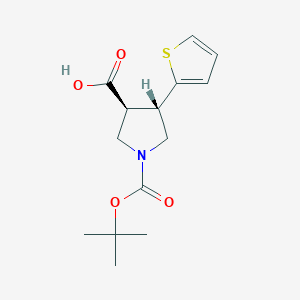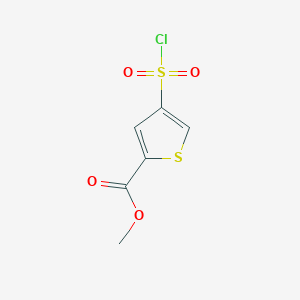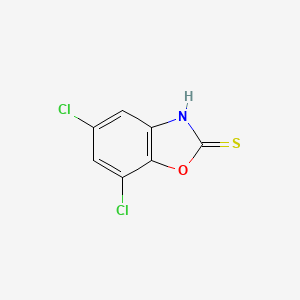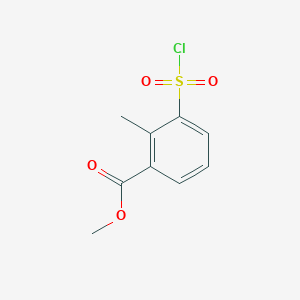![molecular formula C8H11N3O2S2 B3373250 [(4-Sulfamoylphenyl)methyl]thiourea CAS No. 98594-62-8](/img/structure/B3373250.png)
[(4-Sulfamoylphenyl)methyl]thiourea
概要
説明
[(4-Sulfamoylphenyl)methyl]thiourea is a chemical compound with the molecular formula C8H11N3O2S2 and a molecular weight of 245.33 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Sulfamoylphenyl)methyl]thiourea typically involves the reaction of 4-aminomethylbenzenesulfonamide with thiophosgene to form 4-isothiocyanatomethylbenzenesulfonamide. This intermediate is then reacted with various amines, amino acids, or oligopeptides to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
[(4-Sulfamoylphenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, amines, and various substituted derivatives of this compound .
科学的研究の応用
[(4-Sulfamoylphenyl)methyl]thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
作用機序
The mechanism of action of [(4-Sulfamoylphenyl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye, which helps lower intraocular pressure in glaucoma patients . The molecular pathways involved include the inhibition of carbonic anhydrase isozymes, which play a crucial role in various physiological processes .
類似化合物との比較
[(4-Sulfamoylphenyl)methyl]thiourea can be compared with other similar compounds, such as:
Dorzolamide: A topical carbonic anhydrase inhibitor used to treat glaucoma.
Brinzolamide: Another topical carbonic anhydrase inhibitor with similar applications.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to form strong interactions with carbonic anhydrase isozymes makes it a potent inhibitor with potential therapeutic applications .
特性
IUPAC Name |
(4-sulfamoylphenyl)methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S2/c9-8(14)11-5-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H3,9,11,14)(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAFIWIDRJBACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


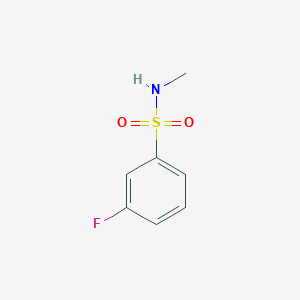
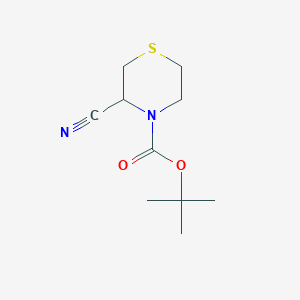
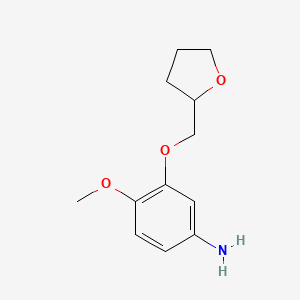
![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)
